molecular formula C21H16BrN3O2 B11112393 N-(4-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-2-bromobenzamide

N-(4-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-2-bromobenzamide

Cat. No.: B11112393
M. Wt: 422.3 g/mol
InChI Key: FADSNKKPQVQRTR-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-BROMO-N-(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a phenylmethylidene group, and a hydrazinecarbonyl group. The presence of these functional groups makes it a valuable compound for studying various chemical reactions and mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N-(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-N-(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl compounds, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-BROMO-N-(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-BROMO-N-(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-BROMO-N-(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE include:

Uniqueness

What sets 2-BROMO-N-(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE apart from these similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for specialized research applications.

Properties

Molecular Formula

C21H16BrN3O2

Molecular Weight

422.3 g/mol

IUPAC Name

N-[4-[[(E)-benzylideneamino]carbamoyl]phenyl]-2-bromobenzamide

InChI

InChI=1S/C21H16BrN3O2/c22-19-9-5-4-8-18(19)21(27)24-17-12-10-16(11-13-17)20(26)25-23-14-15-6-2-1-3-7-15/h1-14H,(H,24,27)(H,25,26)/b23-14+

InChI Key

FADSNKKPQVQRTR-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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